![molecular formula C11H12N2O2 B589261 ethyl 6-methyl-1H-benzimidazole-2-carboxylate CAS No. 144167-46-4](/img/structure/B589261.png)
ethyl 6-methyl-1H-benzimidazole-2-carboxylate
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Description
“Ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2. It is part of a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its extensive range of therapeutic applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . The ethyl group is attached to the imidazole ring, and the carboxylate functional group is also attached to the imidazole ring .
Chemical Reactions Analysis
Benzimidazole compounds, including “ethyl 6-methyl-1H-benzimidazole-2-carboxylate”, can undergo a variety of chemical reactions. For instance, they can be used as key precursors to synthesize substituted benzimidazo[1,2-a]quinolones . They can also participate in the formation of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” include its molecular weight of 204.229. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved papers.
Mechanism of Action
While the specific mechanism of action for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is not mentioned in the retrieved papers, benzimidazole compounds are known for their wide range of biological activities. For instance, some benzimidazole fungicides have been found to have physicochemical properties that make them potent against various diseases .
Future Directions
The future research directions for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” and similar compounds could involve exploring their potential applications in the construction of metal–organic frameworks (MOFs) for proton conduction research . Additionally, further studies could investigate the therapeutic potential of these compounds, given their wide range of biological activities .
properties
IUPAC Name |
ethyl 6-methyl-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAODMJRRGTCNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653034 |
Source
|
Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |
CAS RN |
144167-46-4 |
Source
|
Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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